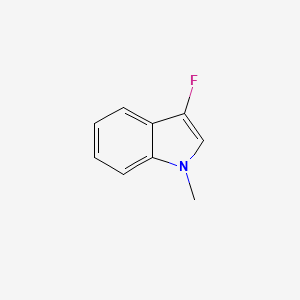
3-Amino-2,2-dimethylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2,2-dimethylbutan-1-ol is an organic compound with the molecular formula C6H15NO It is a primary amine and alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-2,2-dimethylbutan-1-ol can be synthesized through several methods. One common approach involves the reduction of 3-nitro-2,2-dimethylbutan-1-ol using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Another method involves the reductive amination of 2,2-dimethylbutanal with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). This reaction is usually carried out in a solvent such as methanol or ethanol.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of 3-nitro-2,2-dimethylbutan-1-ol. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form an alkylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in pyridine.
Major Products Formed
Oxidation: 3-Amino-2,2-dimethylbutanal or 3-Amino-2,2-dimethylbutanone.
Reduction: 3-Amino-2,2-dimethylbutane.
Substitution: 3-Amino-2,2-dimethylbutyl chloride or bromide.
Scientific Research Applications
3-Amino-2,2-dimethylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor in the synthesis of biologically active compounds and can be used in enzyme studies.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethylbutan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate cellular pathways and influence physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,3-dimethylbutan-1-ol: Similar structure but with the amino group on a different carbon.
3-Amino-2,2-dimethylpropan-1-ol: Lacks one carbon in the backbone.
3-Amino-2-methylbutan-1-ol: Has one less methyl group.
Uniqueness
3-Amino-2,2-dimethylbutan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of a primary amine and a primary alcohol on a branched butane backbone makes it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
51942-56-4 |
|---|---|
Molecular Formula |
C6H15NO |
Molecular Weight |
117.19 g/mol |
IUPAC Name |
3-amino-2,2-dimethylbutan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-5(7)6(2,3)4-8/h5,8H,4,7H2,1-3H3 |
InChI Key |
LPYUXUILCKAQSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11924729.png)





![8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11924753.png)


